molecular formula C21H23N5O4 B2445164 ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887464-65-5

ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2445164
CAS No.: 887464-65-5
M. Wt: 409.446
InChI Key: NYEGMWFDKXATRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is utilized in the synthesis of various chemical compounds. For instance, its derivatives, 1,7-dihydro-6H-purin-6-ones, have been prepared by heating ethyl 4-acylamino-1H-imidazole-5-carboxylates with primary amine hydrochlorides and phosphorus pentoxide, indicating its role in synthesizing hypoxanthines (Nielsen & Pedersen, 1982).
  • The compound also finds application in the synthesis of unsymmetrical polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst. This demonstrates its use in creating complex organic molecules with potential applications in various fields (Khaligh, 2014).

Catalysis and Polymerization

  • Its derivatives are used in the synthesis of imidazolium-bridged cyclodextrin dimers, which have shown potential in the hydrolytic cleavage of p-nitrophenyl alkanoates. This suggests its importance in creating catalysts for specific chemical reactions (Luo et al., 2010).
  • The molecule is part of the synthesis of novel imidazolium-based electrolytes used in dye-sensitized solar cells, highlighting its role in renewable energy technologies (Seo et al., 2010).

Medical and Biological Applications

  • This compound and its derivatives have been synthesized and tested for antimicrobial activities, indicating its potential use in developing new antimicrobial agents (Sharma et al., 2004).

Material Science and Engineering

  • In material science, this compound is involved in the synthesis of nonaqueous liquid electrolytes based on novel ionic liquids for energy storage devices, such as lithium-ion batteries, suggesting its importance in the development of advanced materials for energy storage (Karuppasamy et al., 2020).

Properties

IUPAC Name

ethyl 3-[4,7-dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-5-30-16(27)9-10-24-19(28)17-18(23(4)21(24)29)22-20-25(17)12-14(3)26(20)15-8-6-7-13(2)11-15/h6-8,11-12H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEGMWFDKXATRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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